Tert-butyl 2-nitrobenzoate

Descripción general

Descripción

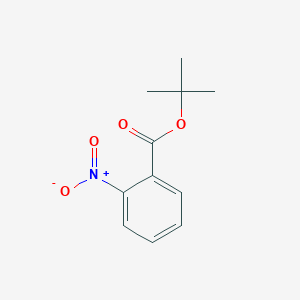

Tert-butyl 2-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a nitrobenzoate ester, characterized by the presence of a tert-butyl group attached to the carboxylate moiety and a nitro group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 2-nitrobenzoate can be synthesized through the esterification of 2-nitrobenzoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrobenzoic acid and tert-butyl alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous solutions of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Reduction: 2-Aminobenzoate derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2-Nitrobenzoic acid and tert-butyl alcohol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Tert-butyl 2-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its role in drug development is notable for the following reasons:

- Drug Synthesis : It enhances the efficiency of synthesizing active pharmaceutical ingredients by providing a versatile framework for constructing complex molecular architectures.

- Prodrug Development : Research indicates its potential in developing prodrugs that can improve bioavailability and target specific biological pathways, particularly in cancer therapies .

Case Study: Prodrug Efficacy

A study explored the efficacy of nitroaromatic prodrugs, including derivatives of this compound, demonstrating improved therapeutic outcomes in hypoxic tumor environments. The results showed a significant increase in median survival rates among treated subjects compared to controls .

Organic Synthesis

This compound is widely utilized in organic synthesis due to its functional groups, which allow for various chemical reactions:

- Ester Hydrolysis : The compound can undergo hydrolysis under acidic or basic conditions to yield 2-nitrobenzoic acid and tert-butanol, serving as a precursor for further synthetic routes.

- Nucleophilic Aromatic Substitution : It participates in nucleophilic aromatic substitution reactions, enabling the formation of more complex aromatic compounds .

Polymer Chemistry

In polymer science, this compound is employed to develop advanced materials with tailored properties:

- Polymerization Processes : It acts as a monomer or additive in the synthesis of polymers that exhibit enhanced thermal stability and chemical resistance.

- Liquid Crystal Applications : The compound's structure allows it to be incorporated into liquid crystal formulations, which are essential for electronic displays and other optical applications.

Analytical Chemistry

The compound is also significant in analytical chemistry:

- Standard Reference Material : this compound is used as a standard in various analytical techniques such as chromatography and spectrometry, aiding in the quantification of related compounds.

- Reagent Applications : It serves as a reagent in chemical analysis, facilitating the detection and characterization of other substances within complex mixtures .

Environmental Studies

Research on this compound includes its environmental impact:

- Behavioral Studies : Investigations into its degradation pathways provide insights into its environmental persistence and potential toxicity, which are crucial for regulatory compliance.

- Safety Assessments : Understanding its behavior helps assess risks associated with its use in industrial applications and consumer products .

Mecanismo De Acción

The mechanism of action of tert-butyl 2-nitrobenzoate primarily involves its reactivity due to the presence of the nitro and ester functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations. The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol, which can further react under various conditions .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-nitrobenzoate: Similar structure but with an ethyl group instead of a tert-butyl group.

Methyl 2-nitrobenzoate: Similar structure but with a methyl group instead of a tert-butyl group.

tert-Butyl 4-nitrobenzoate: Similar structure but with the nitro group at the para position instead of the ortho position.

Uniqueness

Tert-butyl 2-nitrobenzoate is unique due to the steric hindrance provided by the bulky tert-butyl group, which can influence its reactivity and the types of reactions it undergoes. This steric effect can make it more selective in certain chemical transformations compared to its smaller alkyl ester counterparts .

Actividad Biológica

Tert-butyl 2-nitrobenzoate (TBNB) is an organic compound with the molecular formula C11H13NO4. It is primarily recognized for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into the biochemical properties, mechanisms of action, and research findings related to TBNB's biological activity.

Chemical Structure and Properties

TBNB features a tert-butyl group attached to the benzene ring of 2-nitrobenzoic acid. The presence of the nitro group (-NO2) introduces electron-withdrawing characteristics that significantly influence its reactivity and interactions within various chemical environments. The compound is utilized in synthetic organic chemistry and has applications in pharmaceuticals and materials science.

Target Proteins and Enzymes

TBNB interacts with specific proteins, particularly those containing cysteine residues, affecting their function through mechanisms like free radical bromination. This interaction can lead to significant changes in cellular processes, such as neurotransmitter release, by targeting proteins like synaptotagmin-1 and complexin-1. These interactions suggest that TBNB may influence presynaptic complex formation, thereby impacting synaptic function.

Biochemical Pathways

Research indicates that TBNB is involved in various biochemical pathways. For instance, it has been noted to interact with enzymes such as 2-nitrobenzoate-2-monooxygenase, which plays a role in the degradation of nitroaromatic compounds. Additionally, TBNB's nitro group can participate in nucleophilic substitution reactions, making it a versatile compound for further synthetic applications.

Antimicrobial Properties

TBNB has been investigated for its antimicrobial activity. Nitro-aromatic compounds are known to exhibit such properties, and TBNB could potentially serve as a candidate for further exploration in this area. Its structural characteristics may enhance its efficacy against various bacterial strains.

Case Studies and Experimental Data

- Antimicrobial Activity : A study highlighted that certain nitro-substituted compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Although specific data on TBNB was not extensively documented, its structural similarities suggest potential efficacy against similar microbial strains.

- Biochemical Interactions : Research has shown that TBNB can induce oxidative stress in specific cell types, leading to alterations in cell viability and function. This oxidative stress may be linked to its interaction with various enzymes and proteins within the cell.

- Synthesis Applications : TBNB serves as an intermediate in synthesizing more complex organic molecules. Its ester bond can be cleaved under acidic or basic conditions to yield useful derivatives like 2-nitrobenzoic acid, which is valuable in organic synthesis.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential activity against various bacterial strains; requires further study. |

| Anti-inflammatory | Possible effects on inflammatory pathways; limited direct evidence available. |

| Enzyme Interaction | Influences enzymes like 2-nitrobenzoate-2-monooxygenase; impacts biochemical pathways. |

| Synthetic Applications | Used as an intermediate in organic synthesis; versatile due to functional groups. |

Propiedades

IUPAC Name |

tert-butyl 2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGCBGCMYGTVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406635 | |

| Record name | Tert-butyl 2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55666-41-6 | |

| Record name | Tert-butyl 2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.